Aprepitant EP impurity B
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Overview
Description
Aprepitant EP impurity B is a chemical compound with the molecular formula C29H25F7N4O3 and a molecular weight of 610.5 g/mol . It is a reference standard used in the pharmaceutical industry for the analytical method development, method validation, and quality control applications related to the production of Aprepitant . The chemical name of this compound is 5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4′-fluorobiphenyl-3-yl)morpholin-4-yl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one .
Preparation Methods
The preparation of Aprepitant EP impurity B involves several synthetic routes and reaction conditions. One method includes the following steps :
Grignard Reaction: A raw material is reacted with a Grignard reagent, such as 4-fluorophenylmagnesium halide.
Reduction Reaction: The product from the Grignard reaction is reduced using a reducing agent to obtain an intermediate compound.
Debenzylation Reaction: The intermediate compound undergoes debenzylation using a deprotection reagent to yield a crude product.
Protection Reaction: The crude product is reacted with a protective reagent in the presence of a solvent and an alkali to form another intermediate.
Deprotection Reaction: The final intermediate undergoes deprotection in the presence of an acid or alkali and a solvent, followed by separation and purification to obtain the refined product.
Chemical Reactions Analysis
Aprepitant EP impurity B undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions using reagents like bromine or chlorine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Aprepitant EP impurity B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of its key applications include:
Analytical Method Development: Used as a reference standard for developing and validating analytical methods.
Quality Control: Employed in quality control processes for the production of Aprepitant.
Pharmaceutical Research: Utilized in the study of drug impurities and their effects on drug efficacy and safety.
Biological Studies: Investigated for its interactions with biological systems and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Aprepitant EP impurity B involves its interaction with specific molecular targets and pathways . Aprepitant, the parent compound, is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors . It inhibits emesis induced by cytotoxic chemotherapeutic agents through central actions. Aprepitant crosses the blood-brain barrier and occupies brain NK1 receptors, thereby preventing nausea and vomiting associated with chemotherapy .
Properties
Molecular Formula |
C29H25F7N4O3 |
---|---|
Molecular Weight |
610.5 g/mol |
IUPAC Name |
3-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-[3-(4-fluorophenyl)phenyl]morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C29H25F7N4O3/c1-16(20-12-21(28(31,32)33)14-22(13-20)29(34,35)36)43-26-25(40(9-10-42-26)15-24-37-27(41)39-38-24)19-4-2-3-18(11-19)17-5-7-23(30)8-6-17/h2-8,11-14,16,25-26H,9-10,15H2,1H3,(H2,37,38,39,41) |
InChI Key |
QIEHKJXOBWMTEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=CC(=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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